

# Terbium-161: A New Paradigm in Theranostic Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Terbium-161 |           |  |  |
| Cat. No.:            | B1209772    | Get Quote |  |  |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The landscape of targeted radionuclide therapy is undergoing a significant evolution, with **Terbium-161** ( $^{161}$ Tb) emerging as a highly promising theranostic agent. Possessing a unique decay profile that includes  $\beta^-$  particles,  $\gamma$ -radiation suitable for SPECT imaging, and a significant cascade of low-energy conversion and Auger electrons,  $^{161}$ Tb offers a distinct therapeutic advantage over current standards like Lutetium-177 ( $^{177}$ Lu).[1][2][3] The emission of these short-range, high-energy electrons results in highly localized energy deposition, making  $^{161}$ Tb exceptionally effective against single cancer cells and micrometastases—a critical factor in preventing disease relapse.[4][5][6] Preclinical and emerging clinical data, particularly from studies targeting prostate-specific membrane antigen (PSMA) and somatostatin receptors (SSTRs), consistently demonstrate superior anti-tumor efficacy and a favorable safety profile, positioning  $^{161}$ Tb as a next-generation radionuclide poised to redefine cancer treatment.[7][8][9]

## Core Properties of Terbium-161: A Comparative Overview

**Terbium-161**'s potential as a premier theranostic radionuclide is rooted in its fundamental physical and nuclear properties, which offer both therapeutic and diagnostic capabilities. Its characteristics are often compared with Lutetium-177, the current workhorse in targeted radionuclide therapy.[4]



## **Physical and Decay Characteristics**

<sup>161</sup>Tb has a half-life of approximately 6.95 days, which is comparable to that of <sup>177</sup>Lu, allowing for similar logistical and clinical workflows.[7][10][11] It decays via  $β^-$  emission to stable Dysprosium-161 (<sup>161</sup>Dy).[11] What truly distinguishes <sup>161</sup>Tb is its complex emission spectrum. In addition to the therapeutic  $β^-$  particles, it emits gamma photons that are suitable for Single Photon Emission Computed Tomography (SPECT) imaging, enabling patient-specific dosimetry and treatment monitoring.[11][12][13]

The most significant advantage of <sup>161</sup>Tb lies in the co-emission of a substantial number of low-energy conversion and Auger electrons.[3][4][8] These electrons have a very short range (from nanometers to micrometers), depositing a high amount of energy in a highly localized volume. [4][14] This characteristic is particularly advantageous for eradicating microscopic tumor cell clusters and single circulating tumor cells, which are often missed by the longer-range beta particles of <sup>177</sup>Lu.[5][6] Dosimetric calculations have shown that this localized energy deposition can be more than double that of <sup>177</sup>Lu at short distances.[10]

## **Quantitative Data Summary**

The following tables provide a structured comparison of the key quantitative properties of **Terbium-161** and Lutetium-177.

| Physical Property                          | Terbium-161 ( <sup>161</sup> Tb) | Lutetium-177 ( <sup>177</sup> Lu) | Reference(s) |
|--------------------------------------------|----------------------------------|-----------------------------------|--------------|
| Half-life (T <sub>1</sub> / <sub>2</sub> ) | 6.953 days                       | 6.65 days                         | [10][11]     |
| Decay Mode                                 | 100% β-                          | 100% β-                           | [10][12]     |
| Average β <sup>-</sup> Energy<br>(Eβ,av)   | 154 keV                          | 134 keV                           | [1][2][12]   |

Table 1: Comparison of Physical Properties.



| Emission Type                         | Terbium-161 ( <sup>161</sup> Tb)    | Lutetium-177 ( <sup>177</sup> Lu)  | Reference(s) |
|---------------------------------------|-------------------------------------|------------------------------------|--------------|
| Therapeutic<br>Emissions              |                                     |                                    |              |
| β <sup>-</sup> Particles              | Yes                                 | Yes                                | [7]          |
| Conversion Electrons (CE)             | Abundant                            | Low                                | [4][7][8]    |
| Auger Electrons (AE)                  | Abundant                            | Low                                | [4][7][8]    |
| Total Electrons per<br>Decay (>3 keV) | ~2.27                               | ~1.11 (at 1.0 keV)                 | [1][10][11]  |
| Diagnostic Emissions (SPECT)          |                                     |                                    |              |
| Principal γ-ray Energy<br>(Intensity) | 48.9 keV (17.0%)74.6<br>keV (10.3%) | 113 keV (6.17%)208<br>keV (10.36%) | [2][10]      |

Table 2: Comparison of Particle and Photon Emissions.

| Dosimetry & Efficacy<br>Data                                        | Terbium-161 ( <sup>161</sup> Tb)                        | Lutetium-177 ( <sup>177</sup> Lu) | Reference(s) |
|---------------------------------------------------------------------|---------------------------------------------------------|-----------------------------------|--------------|
| Absorbed Energy per<br>Decay                                        | ~35-40% more than                                       | Baseline                          | [5]          |
| Cellular Absorbed<br>Dose                                           | ~3-fold higher than                                     | Baseline                          | [1]          |
| Tumor Absorbed Dose<br>([161Tb]Tb-ART-101 vs<br>[177Lu]Lu-PSMA-617) | 1.7 ± 0.3 Gy/MBq                                        | 0.6 ± 0.1 Gy/MBq                  | [15]         |
| IC₅₀ (cm09 conjugate)                                               | 4.5-fold lower (KB cells)1.7-fold lower (IGROV-1 cells) | Baseline                          | [16]         |

Table 3: Comparative Dosimetry and Preclinical Efficacy Data.



## **Production and Radiochemistry**

Reliable, high-purity production is paramount for the clinical translation of any radionuclide. <sup>161</sup>Tb is produced efficiently in nuclear reactors, and its chemistry as a lanthanide allows for straightforward integration into established radiopharmaceutical workflows.

#### **Radionuclide Production Workflow**

The primary and most efficient method for producing no-carrier-added (n.c.a.) <sup>161</sup>Tb is through the neutron irradiation of enriched Gadolinium-160 (<sup>160</sup>Gd) targets in a high-flux nuclear reactor. [10][11][17] The process involves the following key steps:

- Neutron Capture: An enriched <sup>160</sup>Gd target captures a thermal neutron to become unstable Gadolinium-161 (<sup>161</sup>Gd).[11][17]
- Beta Decay: The short-lived  $^{161}$ Gd ( $T_1/_2 = 3.66$  min) rapidly undergoes  $\beta^-$  decay to form  $^{161}$ Tb.[10]
- Radiochemical Separation: Following irradiation, <sup>161</sup>Tb must be chemically separated from the unreacted <sup>160</sup>Gd target material.[10][17] This is typically achieved using cation exchange and extraction chromatography, yielding high-purity, n.c.a. <sup>161</sup>TbCl<sub>3</sub> in a dilute HCl solution, ready for radiolabeling.[10]





Click to download full resolution via product page

<sup>161</sup>Tb Production Workflow Diagram.

## **Mechanism of Action and Theranostic Principle**

The theranostic potential of <sup>161</sup>Tb is realized by conjugating it to a targeting molecule (e.g., a peptide or small molecule) that specifically binds to receptors overexpressed on cancer cells, such as PSMA on prostate cancer cells or SSTR2 on neuroendocrine tumor cells.[7][8]



## **Targeted Delivery and Cellular Effects**

- Binding: The <sup>161</sup>Tb-radiopharmaceutical is administered systemically and binds to the target receptor on the cancer cell surface.[8]
- Internalization: For many targeting agents, the receptor-ligand complex is internalized into the cell, bringing the <sup>161</sup>Tb radionuclide in close proximity to the cell nucleus.
- Radiation Emission & Damage: Once localized at the tumor site, <sup>161</sup>Tb decays, emitting its unique combination of radiation:
  - β- Particles: These electrons travel up to a few millimeters in tissue, delivering cytotoxic radiation to the target cell and adjacent tumor cells (a "crossfire" effect), which is effective for treating larger tumor masses.[5][18]
  - Auger/Conversion Electrons: These low-energy electrons travel only nanometers to micrometers.[14] Their high linear energy transfer (LET) deposits a dense field of radiation in a very small volume, causing complex and difficult-to-repair DNA double-strand breaks, leading to potent cell killing. This is especially effective for single cells and micrometastases.[6][19]
  - γ-Rays: Concurrently emitted gamma rays exit the body and are detected by a SPECT camera, allowing for visualization of the radiopharmaceutical's biodistribution and calculation of absorbed radiation doses in tumors and healthy organs.[11][12]





Click to download full resolution via product page

Mechanism of 161Tb-based theranostics.

## **Experimental Protocols for Preclinical Evaluation**



The preclinical assessment of a novel <sup>161</sup>Tb-based radiopharmaceutical follows a standardized yet rigorous pathway to establish its safety, stability, and efficacy. The similar chemistry between terbium and lutetium allows for the adaptation of well-established protocols.[3]

## Protocol: Radiolabeling of a DOTA-conjugated Peptide with <sup>161</sup>Tb

This protocol describes a general method for labeling a DOTA-conjugated targeting molecule (e.g., PSMA-617, DOTATATE) with <sup>161</sup>Tb.

#### Materials:

- No-carrier-added (n.c.a.) [¹6¹Tb]TbCl₃ in 0.05 M HCl.
- DOTA-conjugated peptide (1 mg/mL stock in ultrapure water).
- Sodium acetate buffer (0.1 M, pH 4.7).
- Gentisic acid solution (50 mg/mL, as a radioprotectant).
- Saline solution (0.9% NaCl).
- PD-10 or equivalent size-exclusion chromatography column for purification.
- Radio-TLC system for quality control.

#### Methodology:

- In a sterile reaction vial, combine 5-10  $\mu$ L of the peptide stock solution with 100  $\mu$ L of sodium acetate buffer.
- Add 5 µL of gentisic acid solution to prevent radiolysis.
- Add the required activity of [161Tb]TbCl3 (e.g., 50-100 MBq) to the vial.
- Incubate the reaction mixture at 40-95°C for 15-30 minutes. (Note: Optimal temperature and time depend on the specific peptide).[20]



- After incubation, perform quality control using radio-TLC to determine the radiochemical yield. A yield >98% is typically desired.[8]
- If necessary, purify the product using a size-exclusion column pre-conditioned with saline to remove any unbound <sup>161</sup>Tb.
- The final product is sterile-filtered and diluted in saline for in vitro or in vivo use.

## **Protocol: In Vitro Cell Viability Assay**

This assay compares the cytotoxic effects of [161Tb]Tb-ligand with its [177Lu]Lu-ligand counterpart on receptor-positive cancer cells.

#### Materials:

- Receptor-positive cancer cell line (e.g., PC-3 PIP for PSMA, AR42J for SSTR).[21][22]
- Receptor-negative control cell line (e.g., PC-3 flu).[21]
- · Complete cell culture medium.
- 96-well cell culture plates.
- [161Tb]Tb-ligand and [177Lu]Lu-ligand.
- Cell viability reagent (e.g., CellTiter-Glo®).
- · Luminometer.

#### Methodology:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Prepare serial dilutions of [161Tb]Tb-ligand and [177Lu]Lu-ligand in culture medium, ranging from ~0.01 MBq/mL to 10 MBq/mL.
- Replace the medium in the wells with the medium containing the radiopharmaceuticals.
  Include untreated cells as a control.



- Incubate the plates for 48-96 hours.
- At the end of the incubation period, measure cell viability according to the manufacturer's protocol for the chosen reagent.
- Calculate the percentage of cell viability relative to untreated controls and plot doseresponse curves to determine the IC₅₀ (the concentration of radioactivity required to inhibit cell growth by 50%).[9][16]

## **Protocol: In Vivo Biodistribution Study**

This study evaluates the uptake and clearance of the <sup>161</sup>Tb-radiopharmaceutical in tumorbearing mice.

#### Materials:

- Athymic nude mice bearing subcutaneous tumor xenografts (e.g., PC-3 PIP/flu tumors).[21]
- [161Tb]Tb-ligand (e.g., 5 MBq per mouse).[21]
- Anesthesia (e.g., isoflurane).
- Gamma counter for measuring radioactivity in tissues.

#### Methodology:

- When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into different groups for various time points (e.g., 1h, 4h, 24h, 48h, 96h post-injection).[21]
- Administer a defined activity of [161Tb]Tb-ligand (e.g., 5 MBq in 100 μL saline) to each mouse via intravenous tail vein injection.[21]
- At each designated time point, euthanize a group of mice (n=3-5 per group).[21]
- Collect blood and dissect key organs and tissues (tumor, kidneys, liver, spleen, bone, muscle, etc.).



- Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards of the injected dose.
- Calculate the uptake in each organ, typically expressed as the percentage of the injected activity per gram of tissue (% IA/g).[21]
- Analyze the data to determine tumor-to-organ ratios and clearance kinetics.



Click to download full resolution via product page

Workflow for preclinical evaluation.



## **Clinical Evidence and Future Outlook**

While preclinical data have been overwhelmingly positive, the translation of <sup>161</sup>Tb into clinical practice is the ultimate validation of its potential. Several clinical trials are now underway, with initial results supporting the promise seen in laboratory studies.[3][8]

## **Key Clinical Trials**

- The VIOLET Trial (NCT05521412): This landmark Phase I/II study is evaluating [161Tb]Tb-PSMA-I&T in patients with metastatic castration-resistant prostate cancer (mCRPC).[4][5][23] Early results presented at major oncology conferences have shown highly encouraging efficacy with a favorable safety profile.[4][24] The trial has established the safety and efficacy of 161Tb-PSMA therapy, noting significant PSA responses and no treatment-related deaths.[4]
- Neuroendocrine Tumor (NET) Studies: A Phase 1 trial is underway treating patients with metastasized NETs using a <sup>161</sup>Tb-labeled somatostatin receptor antagonist (DOTA-LM3).[6]
   [25] This approach leverages both the superior therapeutic properties of <sup>161</sup>Tb and the enhanced tumor targeting of SSTR antagonists over agonists.[25]

These trials are crucial for establishing the safety, dosimetry, and maximum tolerated dose of <sup>161</sup>Tb-based agents in humans.[8][26] Initial dosimetry results from first-in-human studies have indicated favorable therapeutic indices compared to <sup>177</sup>Lu-based alternatives.[27]

## **Future Directions**

The future of <sup>161</sup>Tb in nuclear medicine is exceptionally bright. Key areas of ongoing and future development include:

- Expansion to Other Cancers: While prostate and neuroendocrine tumors are the initial focus, the versatility of <sup>161</sup>Tb allows for its application in any cancer where a suitable targeting ligand exists.
- Combination Therapies: Exploring the synergistic effects of <sup>161</sup>Tb-radiopharmaceuticals with other treatments like immunotherapy or DNA-damage repair inhibitors could further enhance therapeutic outcomes.



• The Terbium "Quadruplet": <sup>161</sup>Tb is part of a unique family of terbium isotopes that includes <sup>149</sup>Tb (for alpha therapy), <sup>152</sup>Tb (for PET imaging), and <sup>155</sup>Tb (for SPECT imaging).[1][28] This "matched-pair" theranostic potential allows for identical chemical entities to be used for pre-therapeutic imaging (PET or SPECT), β<sup>-</sup>/Auger electron therapy (<sup>161</sup>Tb), and α-therapy (<sup>149</sup>Tb), representing the ultimate vision of personalized medicine.[1]

### Conclusion

**Terbium-161** stands at the forefront of a new generation of theranostic radionuclides. Its unique decay characteristics, particularly the emission of Auger and conversion electrons, provide a clear radiobiological advantage for treating micrometastatic disease.[14] Supported by robust preclinical data and highly encouraging early clinical trial results, <sup>161</sup>Tb-based radiopharmaceuticals are on a clear trajectory to offer a more effective and precise treatment option for a range of cancers. For researchers and drug developers, <sup>161</sup>Tb represents not just an incremental improvement over <sup>177</sup>Lu but a potential paradigm shift in the field of targeted radionuclide therapy, promising improved outcomes for patients with hard-to-treat cancers.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. Terbium-161 in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Terbium-161 the Next Lutetium-177? A New Era for Theranostics on the Horizon PMC [pmc.ncbi.nlm.nih.gov]
- 5. nuclearmedicinetherapy.in [nuclearmedicinetherapy.in]
- 6. Terbium-161: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 7. theranos.care [theranos.care]

## Foundational & Exploratory





- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. 161Tb [prismap.eu]
- 11. Terbium-161 | NRG PALLAS [nrgpallas.com]
- 12. Quantitative terbium-161 SPECT/CT imaging: demonstrating the feasibility of imagebased dosimetry and highlighting pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. Terbium-161: A New Frontier in Targeted Radionuclide Therapy Light Medical Ltd [lightmedical.co.uk]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. To Advance Cancer Therapy, University Starts Producing Terbium-161 | NIDC: National Isotope Development Center [isotopes.gov]
- 18. researchgate.net [researchgate.net]
- 19. urotoday.com [urotoday.com]
- 20. researchportal.sckcen.be [researchportal.sckcen.be]
- 21. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer | springermedizin.de [springermedizin.de]
- 22. Combination of terbium-161 with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 23. petermac.org [petermac.org]
- 24. ascopubs.org [ascopubs.org]
- 25. Combined Beta- Plus Auger Electron Therapy Using a Novel Somatostatin Receptor Subtype 2 Antagonist Labelled With Terbium-161 (161Tb-DOTA-LM3) [ctv.veeva.com]
- 26. openmedscience.com [openmedscience.com]
- 27. Making sure you're not a bot! [gupea.ub.gu.se]
- 28. openmedscience.com [openmedscience.com]
- To cite this document: BenchChem. [Terbium-161: A New Paradigm in Theranostic Radiopharmaceutical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#potential-of-terbium-161-as-a-theranostic-agent]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com